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Introduction
Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by

the presence of a Phox (PX) domain that facilitates binding to phosphoinositides.[1] These

proteins are crucial regulators of intracellular trafficking, playing roles in endocytosis, protein

sorting, and signaling.[2][3] SNX7, in particular, is involved in the regulation of endocytosis and

various stages of intracellular trafficking.[3] Emerging evidence highlights its participation in

critical cellular processes such as autophagy, through its interaction with ATG9A, and in the

regulation of apoptosis via its association with cellular FLICE-like inhibitory protein (cFLIP).[4]

[5] Given its involvement in such fundamental pathways, validating the protein-protein

interactions of SNX7 is essential for elucidating its precise cellular functions and for identifying

potential therapeutic targets.

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique used to detect

and visualize protein-protein interactions in situ with single-molecule resolution.[4][6] This

method overcomes some of the limitations of traditional techniques like co-immunoprecipitation

by allowing for the detection of weak or transient interactions within the native cellular context.

[7] PLA relies on the principle that if two proteins of interest are in close proximity (typically less

than 40 nm), it will generate a fluorescent signal that can be visualized and quantified using

microscopy.[2] This application note provides a detailed protocol for using PLA to validate the
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interactions of SNX7 with its binding partners, cFLIP and ATG9A, and offers guidance on data

analysis and interpretation.

Principle of the Proximity Ligation Assay
The in situ PLA technique involves the use of primary antibodies raised in different species to

recognize the two proteins of interest.[1] Species-specific secondary antibodies, known as PLA

probes, are conjugated to unique short DNA oligonucleotides.[1] When the PLA probes bind to

their respective primary antibodies that are in close proximity, the attached oligonucleotides can

be ligated to form a circular DNA molecule.[2] This DNA circle then serves as a template for

rolling-circle amplification (RCA), generating a long, concatameric DNA product.[2] This

amplified product is then detected by hybridization of fluorescently labeled oligonucleotides,

appearing as a distinct fluorescent spot (a PLA signal) when visualized under a microscope.

Each spot represents a single protein-protein interaction event.

Experimental Protocols
This section provides a detailed methodology for validating the interaction of SNX7 with cFLIP

and ATG9A using a commercially available PLA kit (e.g., Duolink® In Situ PLA Reagents).

Materials
Cells: Human cell line expressing endogenous levels of SNX7, cFLIP, and ATG9A (e.g.,

HeLa, HEK293T, or a relevant cancer cell line).

Primary Antibodies:

Rabbit anti-SNX7 antibody

Mouse anti-cFLIP antibody

Mouse anti-ATG9A antibody

Negative control: Rabbit IgG and Mouse IgG

PLA Kit: Duolink® In Situ PLA Probe Anti-Rabbit MINUS, Duolink® In Situ PLA Probe Anti-

Mouse PLUS, and Duolink® In Situ Detection Reagents.
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Reagents for Cell Culture and Staining:

Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)

Phosphate-buffered saline (PBS)

Fixation solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization solution: 0.1% Triton X-100 in PBS

Blocking solution (provided in the PLA kit or 3% BSA in PBS)

Wash Buffers (provided in the PLA kit)

Mounting medium with DAPI

Equipment:

Fluorescence microscope with appropriate filters

Incubator for cell culture (37°C, 5% CO2)

Humidified chamber

Standard laboratory equipment (pipettes, tubes, etc.)

Protocol
Day 1: Cell Seeding

Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-

70% confluency on the day of the experiment.

Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Fixation, Permeabilization, and Blocking

Wash the cells twice with PBS.
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Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash twice with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

Wash twice with PBS.

Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at

37°C.

Day 2: Primary Antibody Incubation

Dilute the primary antibodies in the antibody diluent provided in the PLA kit to their optimal

concentration (determined by titration, typically 1-10 µg/mL). For the protein interaction

validation, prepare the following combinations:

Rabbit anti-SNX7 + Mouse anti-cFLIP

Rabbit anti-SNX7 + Mouse anti-ATG9A

Negative Control 1: Rabbit anti-SNX7 + Mouse IgG

Negative Control 2: Rabbit IgG + Mouse anti-cFLIP/anti-ATG9A

Negative Control 3: Rabbit IgG + Mouse IgG

Remove the blocking solution and add the primary antibody mixtures to the coverslips.

Incubate overnight at 4°C in a humidified chamber.

Day 3: PLA Probe Incubation, Ligation, and Amplification

Wash the coverslips twice with Wash Buffer A for 5 minutes each.

Dilute the PLA probes (PLUS and MINUS) 1:5 in the antibody diluent, mix, and let stand for

20 minutes at room temperature.
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Add the PLA probe solution to the coverslips and incubate in a humidified chamber for 1 hour

at 37°C.

Wash the coverslips twice with Wash Buffer A for 5 minutes each.

Dilute the ligase 1:40 in the ligation buffer and add to the coverslips.

Incubate in a humidified chamber for 30 minutes at 37°C.

Wash the coverslips twice with Wash Buffer A for 2 minutes each.

Dilute the polymerase 1:80 in the amplification buffer and add to the coverslips.

Incubate in a humidified chamber for 100 minutes at 37°C.

Day 3: Detection and Mounting

Wash the coverslips twice with Wash Buffer B for 10 minutes each.

Wash once with 0.01x Wash Buffer B for 1 minute.

Mount the coverslips onto glass slides using a mounting medium containing DAPI.

Seal the coverslips and allow them to dry in the dark.

Day 4: Imaging and Data Analysis

Visualize the PLA signals using a fluorescence microscope. Capture images from at least 10

random fields of view per condition.

Quantify the number of PLA spots per cell using image analysis software such as ImageJ or

CellProfiler. The DAPI staining allows for the identification and counting of individual cell

nuclei.

Calculate the average number of PLA spots per cell for each condition.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the

observed interactions compared to the negative controls.
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Data Presentation
Quantitative data from PLA experiments should be summarized in a clear and structured

format. The following tables provide examples of how to present the results for the validation of

SNX7-cFLIP and SNX7-ATG9A interactions.

Table 1: Quantification of SNX7-cFLIP Interaction

Experimental Condition
Average PLA Spots per
Cell (± SEM)

p-value (vs. Negative
Control 3)

SNX7 + cFLIP 25.4 ± 2.1 < 0.001

SNX7 + Mouse IgG 2.1 ± 0.5 > 0.05

Rabbit IgG + cFLIP 1.8 ± 0.4 > 0.05

Rabbit IgG + Mouse IgG 1.5 ± 0.3 -

Table 2: Quantification of SNX7-ATG9A Interaction

Experimental Condition
Average PLA Spots per
Cell (± SEM)

p-value (vs. Negative
Control 3)

SNX7 + ATG9A 32.8 ± 3.5 < 0.001

SNX7 + Mouse IgG 2.5 ± 0.6 > 0.05

Rabbit IgG + ATG9A 2.2 ± 0.5 > 0.05

Rabbit IgG + Mouse IgG 1.9 ± 0.4 -

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5420502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Day 1

Day 2

Day 3

Day 4

Cell Seeding on Coverslips

Fixation & Permeabilization

24h Incubation

Blocking

Primary Antibody Incubation
(anti-SNX7 & anti-Interactors)

PLA Probe Incubation

Overnight Incubation

Ligation

Amplification

Detection & Mounting

Fluorescence Microscopy

Image Analysis & Quantification

Click to download full resolution via product page

Proximity Ligation Assay Experimental Workflow.
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Signaling Pathways
The following diagrams illustrate the putative signaling pathways involving the validated SNX7
interactions.

SNX7 in Autophagy Regulation

SNX7, in a heterodimer with SNX4, is implicated in the trafficking of ATG9A, a crucial

component for the initiation of autophagy.[5] This regulation is essential for the proper

assembly of the autophagosome.
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Role of SNX7 in ATG9A Trafficking for Autophagy.

SNX7 in Apoptosis Regulation
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SNX7 has been shown to positively correlate with the expression of cFLIP, an important anti-

apoptotic protein.[4] By potentially stabilizing or regulating the expression of cFLIP, SNX7 can

influence the extrinsic apoptosis pathway.

Apoptosis Regulation

Extrinsic Apoptosis Pathway
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Involvement of SNX7 in the Regulation of Apoptosis via cFLIP.

Conclusion
The Proximity Ligation Assay is an invaluable tool for the validation and in situ visualization of

protein-protein interactions. This application note provides a comprehensive protocol for

utilizing PLA to investigate the interactions of SNX7 with its binding partners, cFLIP and

ATG9A. The successful application of this technique will provide crucial insights into the cellular

functions of SNX7 and its role in regulating fundamental processes such as autophagy and

apoptosis. The detailed methodology and data presentation guidelines offered herein are
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intended to facilitate the adoption of this powerful technique by researchers in both academic

and industrial settings, ultimately accelerating our understanding of SNX7 biology and its

potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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